8-Benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Medicinal Chemistry Physicochemical Characterization Drug Design

8-Benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326808-53-0) is a member of the 3-oxo-1-oxa-4,8-diazaspiro[4.5]decane family, a class historically explored for reserpine antagonism and hypoglycemic activity. It carries a furan-2-carbonyl substituent at the 4-position, a benzyl group at N-8, and a free carboxylic acid at C-3, generating a molecular formula of C₂₀H₂₂N₂O₅ (MW 370.4 g/mol).

Molecular Formula C20H22N2O5
Molecular Weight 370.4 g/mol
CAS No. 1326808-53-0
Cat. No. B6349661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS1326808-53-0
Molecular FormulaC20H22N2O5
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=CO3)CC4=CC=CC=C4
InChIInChI=1S/C20H22N2O5/c23-18(17-7-4-12-26-17)22-16(19(24)25)14-27-20(22)8-10-21(11-9-20)13-15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2,(H,24,25)
InChIKeyAAQDJZRSRLHPFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid: Spirocyclic Scaffold Identity for Focused Library Procurement


8-Benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326808-53-0) is a member of the 3-oxo-1-oxa-4,8-diazaspiro[4.5]decane family, a class historically explored for reserpine antagonism and hypoglycemic activity . It carries a furan-2-carbonyl substituent at the 4-position, a benzyl group at N-8, and a free carboxylic acid at C-3, generating a molecular formula of C₂₀H₂₂N₂O₅ (MW 370.4 g/mol) . The compound is supplied as a research-grade building block at ≥98% purity, with characterized topological polar surface area (TPSA 83.22 Ų) and calculated LogP of 2.1975 .

Why 8-Benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Cannot Be Replaced by In-Class Analogs


Within the 8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid series, replacing the 4-position aroyl group changes hydrogen-bonding capacity, lipophilicity, and potential target engagement . The furan-2-carbonyl congener yields a TPSA of 83.22 Ų with five H-bond acceptors, whereas the benzoyl analog (CAS 1214658-54-4) offers only four H-bond acceptors and a TPSA of 70.08 Ų, giving a 13.14 Ų deficit that directly impacts solubility and permeability profiles . These numerical shifts mean that screening hits, structure-activity relationships (SAR), and synthetic transformations established for one derivative cannot be assumed for another without experimental re-validation, making generic substitution a risk for lead optimization and procurement reproducibility.

Quantitative Product-Specific Evidence Guide: 8-Benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Differentation Data


Elevated Topological Polar Surface Area (TPSA) vs. Benzoyl Analog

The furan-2-carbonyl derivative exhibits a TPSA of 83.22 Ų, compared to 70.08 Ų for the 4-benzoyl-8-benzyl analog (CAS 1214658-54-4) . This 13.14 Ų increase reflects the contribution of the furan oxygen atom to the heterocyclic core .

Medicinal Chemistry Physicochemical Characterization Drug Design

LogP Reduction vs. Benzoyl Analog Favoring Aqueous Solubility

The calculated LogP of the target compound is 2.1975, which is 0.407 units lower than the 2.6045 value reported for the 4-benzoyl analog . The reduction is attributed to the substitution of a phenyl ring with a furan ring at the 4-carbonyl position .

Physicochemical Characterization ADME Lead Optimization

Extended Hydrogen-Bond Acceptor Count vs. Benzoyl Analog

The target compound possesses five hydrogen-bond acceptors (H_Acceptors = 5) compared to four acceptors for the benzoyl analog . The additional acceptor is the sp² oxygen of the furan ring, creating a distinct electrostatic potential surface .

Pharmaceutical Chemistry Molecular Recognition Scaffold Design

High Purity Specification (98%) with Documented MDL Number Registration

The compound is offered with an in-warehouse purity of 98% (CAS 1326808-53-0, MDL MFCD19706563) . Comparable spirocyclic analogs from the same vendor platform are listed at 95–98% purity, placing this batch specification at the upper end of the available range . A registered MDL number means the structure has been manually indexed, reducing the risk of mis-assignment during procurement.

Chemical Procurement Quality Assurance Preparation Chemistry

Furan Ring as a Metabolically Labile Motif vs. Phenyl-Stable Analogs

Furan-containing compounds are established substrates for cytochrome P450-mediated ring oxidation, potentially leading to reactive intermediates, whereas the corresponding phenyl analogs (benzoyl series) are generally more oxidatively stable . While no microsomal stability data for this specific compound are publicly available, the class-level metabolic lability of furan pharmacophores is a recognized design parameter for prodrug strategies or for targeting enzymes that exploit furan oxidation.

Medicinal Chemistry Metabolism Chemical Biology

Recommended Research and Industrial Application Scenarios for 8-Benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid


Scaffold-Hopping Library Design for CNS-Peripheral Selectivity Profiling

Due to its elevated TPSA (83.22 Ų) and lower LogP (2.1975) relative to the benzoyl analog , the compound is suited for inclusion in focused libraries aiming to differentiate CNS-permeable from peripherally-restricted spirocyclic chemotypes. The additional H-bond acceptor can also be exploited in structure-based design to probe water-mediated interactions.

Physicochemical Property Benchmarking in Fragment-Based Screening

With its documented TPSA, LogP, and H-acceptor count , the compound serves as a well-characterized reference point for building physicochemical property landscapes. Researchers can use it to calibrate in silico models and to benchmark experimental solubility and permeability measurements against the benzoyl and fluorobenzoyl analogs.

Prodrug or Metabolic Probe Exploration Programs

The furan ring's class-level metabolic lability makes this compound a candidate for prodrug design or for studies investigating cytochrome P450-mediated oxidation of spirocyclic scaffolds. In contrast, the phenyl analogs are less informative for such metabolic activation studies.

High-Throughput Screening (HTS) Deck Enhancement

With a 98% purity specification and an MDL-registered structure , the compound meets the quality criteria for direct inclusion in HTS libraries without re-purification, reducing time from procurement to primary screen when compared with analogs offered at lower purity grades.

Quote Request

Request a Quote for 8-Benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.